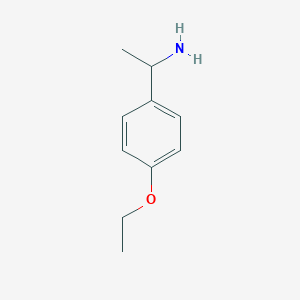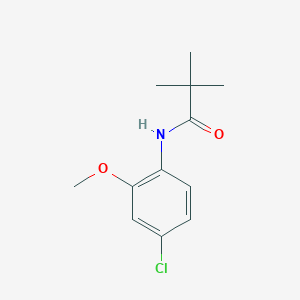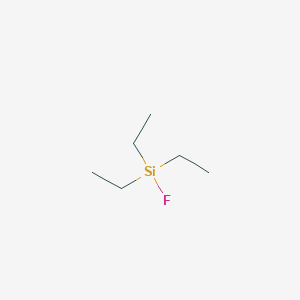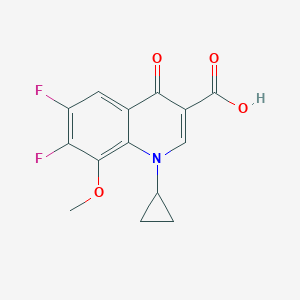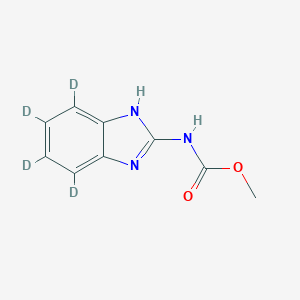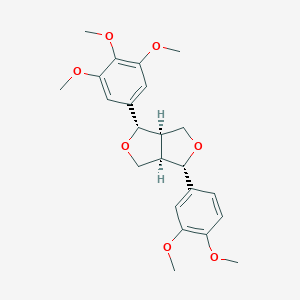
Magnolin
Vue d'ensemble
Description
La magnoline est une molécule de lignane naturelle que l'on trouve dans diverses plantes, en particulier dans le genre Magnolia. La magnoline a suscité un intérêt considérable en raison de ses multiples propriétés bioactives, notamment ses effets anticancéreux inhérents .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La magnoline peut être synthétisée par différentes voies chimiques. . Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé.
Méthodes de production industrielle : La production industrielle de magnoline implique souvent une extraction à grande échelle à partir d'espèces de Magnolia. Le processus comprend la récolte de la matière végétale, le séchage, puis l'utilisation de techniques d'extraction par solvant pour obtenir la magnoline. Le composé extrait est ensuite purifié à l'aide de méthodes chromatographiques pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : La magnoline subit diverses réactions chimiques, notamment :
Oxydation : La magnoline peut être oxydée pour former différents dérivés. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent convertir la magnoline en ses formes réduites en utilisant des agents tels que le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium.
Substitution : Halogènes, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la magnoline peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
La magnoline a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme précurseur dans la synthèse d'autres composés bioactifs.
Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et l'expression génétique.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
5. Mécanisme d'action
La magnoline exerce ses effets principalement en ciblant les voies de signalisation des kinases régulées par le signal extracellulaire (ERK) et de la kinase ribosomale S6 2 (RSK2) . En inhibant ces voies, la magnoline peut supprimer la prolifération cellulaire, induire l'arrêt du cycle cellulaire et promouvoir l'apoptose. De plus, il a été démontré que la magnoline inhibe la phosphorylation d'ERK1 et d'ERK2, contribuant ainsi à ses effets anticancéreux .
Mécanisme D'action
Magnolin is often compared with other lignan compounds such as magnolol and honokiol. While all three compounds share similar chemical structures, they exhibit different physicochemical properties and stability profiles . For instance:
Uniqueness of this compound: this compound’s unique ability to inhibit the ERKs/RSK2 signaling pathways sets it apart from other similar compounds. This specific mechanism of action makes it a promising candidate for further research and development in anticancer therapies .
Comparaison Avec Des Composés Similaires
La magnoline est souvent comparée à d'autres composés de lignane tels que le magnolol et l'honokiol. Bien que les trois composés partagent des structures chimiques similaires, ils présentent des propriétés physicochimiques et des profils de stabilité différents . Par exemple :
Unicité de la magnoline : La capacité unique de la magnoline à inhiber les voies de signalisation ERK/RSK2 la distingue des autres composés similaires. Ce mécanisme d'action spécifique en fait un candidat prometteur pour des recherches et un développement supplémentaires dans les thérapies anticancéreuses .
Liste des composés similaires :
- Magnolol
- Honokiol
Propriétés
IUPAC Name |
(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHSKBTNZNJIK-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953134 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31008-18-1 | |
| Record name | Magnolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDIORESINOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



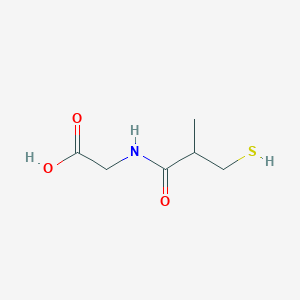


![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
